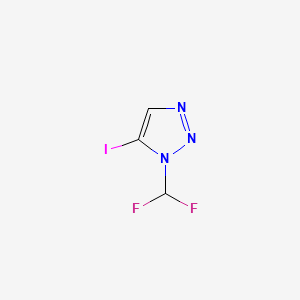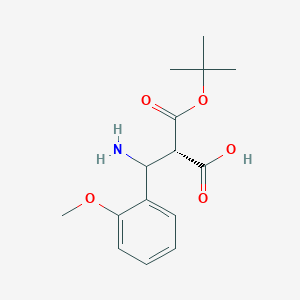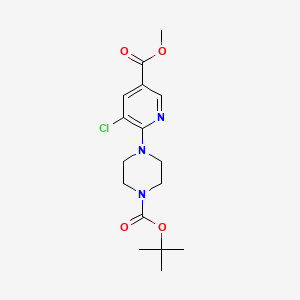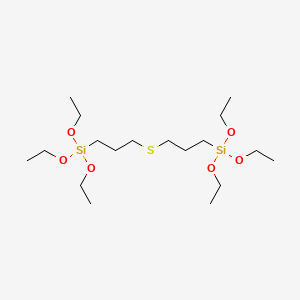
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole is a compound of significant interest in the field of organic chemistry. It features a triazole ring substituted with difluoromethyl and iodine groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole typically involves the introduction of difluoromethyl and iodine groups onto a triazole ring. One common method is the difluoromethylation of a triazole precursor using difluoromethylation reagents. This process can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of transition metal catalysts to facilitate the difluoromethylation reaction under controlled conditions .
Análisis De Reacciones Químicas
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the iodine group, potentially leading to the formation of different triazole derivatives.
Substitution: The iodine group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. The iodine group can participate in various chemical reactions, further modulating the compound’s activity . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-5-iodo-1H-1,2,3-triazole: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in chemical reactivity and biological activity.
1-(Difluoromethyl)-5-bromo-1H-1,2,3-triazole:
Propiedades
Fórmula molecular |
C3H2F2IN3 |
|---|---|
Peso molecular |
244.97 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-5-iodotriazole |
InChI |
InChI=1S/C3H2F2IN3/c4-3(5)9-2(6)1-7-8-9/h1,3H |
Clave InChI |
LYEGBNDAPZVYQF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=N1)C(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)




![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
